![molecular formula C14H15N5O2 B2693477 N-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097862-58-1](/img/structure/B2693477.png)
N-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-amine
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Description
Synthesis Analysis
The synthesis of N-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-amine involves several steps. Researchers have explored various synthetic routes, including cyclization reactions, amide bond formation, and heterocyclic transformations. Detailed synthetic procedures are documented in the literature .
Scientific Research Applications
Organic Chemistry and Material Science Applications
- Corrosion Inhibition: Pyrimidine derivatives have been synthesized and evaluated for their effectiveness in inhibiting the corrosion of mild steel in acidic environments. These compounds, including those structurally related to N-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-amine, have shown promise as corrosion inhibitors by adsorbing onto the metal surface and protecting it from corrosive agents (Yadav et al., 2015).
- Catalysis and Organic Synthesis: Research has demonstrated the utility of methoxypyridines in the synthesis of complex organic molecules and heterocyclic compounds, including Lycopodium alkaloids. These compounds serve as key intermediates or catalysts in various chemical transformations, illustrating the versatility of N-methoxypyridine derivatives in facilitating challenging reactions (Bisai & Sarpong, 2010).
Medicinal Chemistry Applications
- Antimicrobial and Antifungal Activities: Several studies have focused on the synthesis and biological evaluation of pyrimidin-amine derivatives for their antimicrobial and antifungal properties. These compounds, including analogs of N-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-amine, have been tested against various bacterial and fungal strains, showing potential as therapeutic agents due to their bioactive properties (Jafar et al., 2017).
- Synthetic Methodologies for Bioactive Compounds: Research on the synthetic methodologies involving N-methoxypyridine derivatives has provided new routes for the construction of bioactive compounds. These methods include catalysis and C-H activation strategies for the functionalization of organic molecules, potentially leading to the development of new drugs and therapeutic agents (Ma et al., 2017).
properties
IUPAC Name |
(2-methoxypyridin-3-yl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-21-13-11(4-2-6-15-13)14(20)19-8-10(9-19)17-12-5-3-7-16-18-12/h2-7,10H,8-9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXMZVAUNOMZFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CC(C2)NC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-amine |
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